molecular formula C19H25NO3 B11662472 N-(2,4-dimethoxyphenyl)adamantane-1-carboxamide

N-(2,4-dimethoxyphenyl)adamantane-1-carboxamide

Cat. No.: B11662472
M. Wt: 315.4 g/mol
InChI Key: IQBJXRRWJCZELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like framework that imparts significant stability and reactivity. This compound, in particular, features a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, attached to an adamantane core via a carboxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)adamantane-1-carboxamide typically involves the reaction of 2,4-dimethoxybenzoic acid with adamantane-1-amine. The reaction is carried out under acidic conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the carboxamide bond. The reaction proceeds as follows:

    Activation of 2,4-dimethoxybenzoic acid: The carboxylic acid group is activated using thionyl chloride to form the corresponding acyl chloride.

    Formation of the carboxamide: The acyl chloride reacts with adamantane-1-amine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of adamantane-1-amine derivatives.

    Substitution: Formation of various substituted adamantane derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)adamantane-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of drugs targeting neurological disorders.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid framework that can interact with biological macromolecules, potentially inhibiting or modulating their activity. The methoxy groups and carboxamide linkage can further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)ethyladamantane-1-carboxamide
  • 1,3-bis(2,4-dimethoxyphenyl)adamantane

Uniqueness

N-(2,4-dimethoxyphenyl)adamantane-1-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide linkage, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)adamantane-1-carboxamide

InChI

InChI=1S/C19H25NO3/c1-22-15-3-4-16(17(8-15)23-2)20-18(21)19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,20,21)

InChI Key

IQBJXRRWJCZELQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.